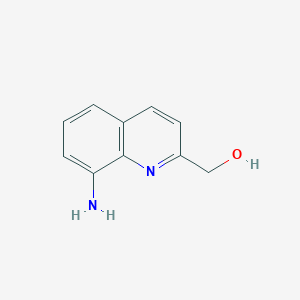

(8-aminoquinolin-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(8-aminoquinolin-2-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-5,13H,6,11H2 |

InChI Key |

WQHCVJRXTUHYII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)CO |

Origin of Product |

United States |

Contextual Significance of Quinoline Based Ligands in Coordination Chemistry

Quinoline (B57606) and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that play a significant role in coordination chemistry. bsb-muenchen.deacs.org Their ability to form stable complexes with a wide array of metal ions has led to their extensive use in various scientific and industrial applications. bsb-muenchen.de These applications span from catalysis and materials science to medicinal chemistry and bioimaging. bsb-muenchen.deunimelb.edu.au

The coordination behavior of quinoline-based ligands is central to their utility. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent donor for coordination with metal ions. This interaction can lead to the formation of diverse and stable metal complexes with unique physicochemical, electronic, and steric properties. bsb-muenchen.de

Furthermore, the versatility of the quinoline scaffold allows for the introduction of various functional groups at different positions. This functionalization enables the fine-tuning of the ligand's electronic and steric properties, thereby influencing the characteristics and reactivity of the resulting metal complexes. rsc.org For instance, the introduction of substituents can modify the ligand's donor strength, solubility, and steric hindrance, which in turn affects the coordination geometry, stability, and catalytic activity of the metal complex.

A notable feature of quinoline-based ligands is their involvement in the formation of supramolecular structures through π–π stacking interactions. rsc.org These non-covalent interactions, where the aromatic rings of the quinoline moieties stack on top of each other, can lead to the formation of dimers, and in some cases, higher-dimensional networks. rsc.org These supramolecular assemblies can exhibit interesting properties and play a role in crystal engineering and the design of new materials.

Unique Structural Features and Reactivity Potential of 8 Aminoquinolin 2 Yl Methanol

(8-aminoquinolin-2-yl)methanol possesses a distinctive molecular architecture that underpins its reactivity and utility in chemical synthesis. The molecule integrates an amino group (-NH2) at the 8-position and a hydroxymethyl group (-CH2OH) at the 2-position of the quinoline (B57606) core. This specific arrangement of functional groups confers upon it a unique set of properties.

The amino group at the 8-position is a key feature, known to act as a powerful bidentate directing group in C-H bond activation and functionalization reactions. researchgate.net This directing ability facilitates selective chemical transformations at specific positions on the quinoline ring, a valuable tool for synthetic chemists. The nitrogen atom of the amino group, along with the quinoline nitrogen, can chelate to a metal center, predisposing the molecule to specific reaction pathways.

The hydroxymethyl group at the 2-position introduces a reactive site for further chemical modifications. The hydroxyl group can undergo a variety of reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. This allows for the straightforward incorporation of the this compound scaffold into larger and more complex molecular structures.

The combination of the amino and hydroxymethyl groups allows this compound to act as a versatile ligand in coordination chemistry. It can coordinate to metal ions through the quinoline nitrogen, the amino nitrogen, and the oxygen of the hydroxymethyl group, acting as a tridentate ligand. This multidentate coordination can lead to the formation of stable and well-defined metal complexes with potential applications in catalysis and materials science.

Overview of Research Trajectories and Key Areas of Investigation

Primary Synthetic Pathways to this compound

The direct synthesis of this compound is not commonly reported; however, it can be effectively prepared through multi-step pathways starting from more accessible quinoline derivatives. A key strategy involves the construction of the 8-aminoquinoline core followed by the introduction or modification of a functional group at the 2-position.

A viable and versatile pathway begins with commercially available 8-bromo-2-methylquinoline (B152758). researchgate.net This route involves three key transformations:

Amination: The bromine at the 8-position is substituted with an amino group. The Buchwald-Hartwig amination is a modern and efficient method for this C-N cross-coupling reaction. Using a palladium catalyst, such as one with a 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) ligand, under microwave irradiation can provide the desired 8-aminoquinaldine (B105178) (2-methyl-8-aminoquinoline) in good yields. researchgate.net

Oxidation: The methyl group at the 2-position is oxidized to an aldehyde. This can be achieved using selenium dioxide (SeO₂) in a Riley oxidation, transforming 8-aminoquinaldine into 8-aminoquinoline-2-carbaldehyde. researchgate.net This aldehyde is a critical intermediate, offering a versatile handle for further modifications.

Reduction: The final step is the reduction of the aldehyde group to a primary alcohol. This is a standard transformation in organic synthesis, typically accomplished with high efficiency using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol.

An alternative conceptual pathway could start from 2-methyl-8-quinoline carboxylic acid, which can be synthesized via an improved Doebner-Miller reaction. researchgate.net This route would require the introduction of the amino group at the 8-position, likely through nitration followed by reduction, and subsequent reduction of the carboxylic acid group to the alcohol. However, the selective nitration of the quinoline ring can be challenging. google.com

The pathway starting from 8-bromo-2-methylquinoline offers a more controlled and modular approach to the target compound, this compound. researchgate.net

Strategies for Derivatization and Scaffold Functionalization

The this compound molecule possesses two primary reactive sites for derivatization: the nucleophilic amino group at the 8-position and the hydroxyl group of the methanol substituent at the 2-position. The amino group, in particular, serves as a versatile handle for forming Schiff bases and constructing larger hybrid molecules.

The reaction between the primary amino group of the 8-aminoquinoline scaffold and an aldehyde or ketone results in the formation of a Schiff base, containing an azomethine or imine group (-C=N-). This condensation reaction is a cornerstone of derivatization for this class of compounds. asianpubs.orgresearchgate.net

The general procedure involves reacting the 8-aminoquinoline derivative with a suitable carbonyl compound in an appropriate solvent. researchgate.net The reaction conditions can be optimized for different substrates but typically involve heating the mixture under reflux. asianpubs.orggoogle.com

| Parameter | Condition | Purpose/Comment | Source |

| Reactants | 8-aminoquinoline derivative & Aldehyde/Ketone | Molar ratios are typically 1:1 or 1:2 depending on the carbonyl compound. | researchgate.net |

| Solvent | Ethanol, Methanol, Water | The choice of solvent depends on the solubility of the reactants. | asianpubs.orgresearchgate.netgoogle.com |

| Catalyst | Glacial Acetic Acid (catalytic amount) | An acid catalyst is often used to facilitate the dehydration step. | researchgate.net |

| Temperature | Room Temperature to Reflux | Heating is commonly employed to drive the reaction to completion. | asianpubs.orggoogle.com |

| Reaction Time | 0.5 to 4 hours | Monitored by Thin-Layer Chromatography (TLC) to determine completion. | asianpubs.orggoogle.com |

These Schiff bases can be isolated as stable, often colored, crystalline solids. asianpubs.orggoogle.com The resulting imine bond is itself a functional group that can undergo further modifications, such as reduction to a secondary amine, providing an entry into a wider range of derivatives. The metal-chelating properties of the 8-aminoquinoline core are often enhanced in its Schiff base derivatives, making them valuable ligands for forming metal complexes. google.comnih.gov

Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, are a significant area of drug discovery. The this compound moiety can be readily incorporated into such structures, primarily through reactions involving the 8-amino group to form stable amide or urea (B33335) linkages. nih.govmdpi.comnih.gov

A common strategy is the acylation of the 8-amino group with a carboxylic acid or its more reactive derivative, such as an acyl chloride. mdpi.com This amide bond formation is a robust and high-yielding reaction. For example, triterpenoic acids have been coupled to 8-aminoquinoline by first converting the acid to an acyl chloride using oxalyl chloride, followed by reaction with the amine in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Similarly, complex natural products and other bioactive molecules can be conjugated to the 8-aminoquinoline scaffold. Multi-step procedures may be required, often involving the use of protecting groups and specialized coupling agents. nih.gov

| Coupling Partner | Coupling Reagents | Linkage Type | Yield | Source |

| Triterpenoic Acid Chloride | Triethylamine, DMAP | Amide | 80-84% | mdpi.com |

| Melatonin Intermediate | 2,2,2-trichloroethyl carbonochloridate | Urea | 68% | nih.gov |

| Lipoic Acid | TBTU, DIPEA | Amide | 19-69% | nih.gov |

| Ferulic/Caffeic Acid | DCC, HOBt | Amide | 24-33% | nih.gov |

These synthetic strategies allow for the rational design of hybrid molecules where the 8-aminoquinoline portion can act as a metal-chelating unit or a directing group, while the attached molecule provides another desired chemical or biological property. nih.govmdpi.comnih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is paramount in chemical synthesis. The optimization of reaction parameters such as catalyst, solvent, temperature, and reactant stoichiometry is a critical process.

For the synthesis of hybrid molecules via C-H arylation on an 8-aminoquinoline amide scaffold, a detailed optimization study highlights the importance of several factors. nih.gov In a palladium-catalyzed reaction, parameters including the palladium source (e.g., Pd(OAc)₂, Pd(TFA)₂), the oxidant (e.g., AgOAc, Ag₂CO₃), additives, and solvent were systematically varied to maximize the yield of the desired product. Such studies found that using Pd(OAc)₂ with AgOAc in a solvent like tert-amyl alcohol at elevated temperatures provided the best results, increasing yields significantly. nih.gov

In the formation of amide-linked hybrids, yields are consistently high, often exceeding 80%, when using acyl chlorides as the activated species. mdpi.com When coupling carboxylic acids directly, the choice of coupling agent is critical, with combinations like DCC/HOBt or TBTU/DIPEA being common, though yields can be more variable (19-69%) depending on the complexity of the substrates. nih.gov

For Schiff base synthesis, yields are also generally high. A straightforward condensation of 8-aminoquinoline with an aldehyde in refluxing water can produce the product in 86% yield. asianpubs.org In other cases, using organic solvents and longer reaction times, yields of around 52% have been reported for metal complexes formed in situ. google.com The specific conditions must be tailored to the specific reactants to maximize output and minimize side reactions.

Ligand Characteristics and Binding Modes of this compound

The coordination behavior of this compound is fundamentally dictated by its molecular structure, which features a quinoline ring system substituted with an amino group at the 8-position and a hydroxymethyl group at the 2-position. These substituents are crucial in defining its role as a chelating agent.

Multidentate Coordination Modes and Donor Atom Preferences

This compound functions as a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The primary donor atoms are the nitrogen of the quinoline ring, the nitrogen of the amino group, and the oxygen of the hydroxymethyl group. This arrangement allows for the formation of stable chelate rings with a metal ion.

The coordination can be described as follows:

Bidentate Coordination: The ligand can coordinate through the quinoline nitrogen and the amino nitrogen, forming a five-membered chelate ring. Alternatively, it can bind through the quinoline nitrogen and the oxygen of the hydroxymethyl group, also resulting in a five-membered chelate ring.

Tridentate Coordination: In many instances, this compound acts as a tridentate ligand, utilizing the quinoline nitrogen, the amino nitrogen, and the hydroxymethyl oxygen to coordinate to a single metal center. This mode of coordination leads to the formation of two fused five-membered chelate rings, which significantly enhances the stability of the resulting metal complex.

The preference for a particular coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Influence of Amino and Hydroxymethyl Groups on Chelation Properties

The amino and hydroxymethyl groups play a pivotal role in the chelation properties of this compound. The amino group at the 8-position is a strong σ-donor, readily sharing its lone pair of electrons with a metal ion. The hydroxymethyl group at the 2-position, while a weaker donor than the amino group, is crucial for establishing the tridentate coordination that leads to highly stable complexes.

The positioning of these functional groups is critical. The 1,8-disposition of the quinoline nitrogen and the amino nitrogen, along with the 2-position of the hydroxymethyl group, creates a pre-organized pocket that is well-suited for metal ion binding. This pre-organization minimizes the entropic penalty associated with chelation, thereby favoring the formation of stable complexes.

Complex Formation with Transition and Main Group Metal Ions

This compound has been shown to form complexes with a wide range of transition and main group metal ions. The stoichiometry and stability of these complexes are key parameters in understanding their chemical behavior.

Stoichiometry and Stability Constant Determination

The stoichiometry of the metal complexes of this compound typically refers to the metal-to-ligand ratio in the complex. Common stoichiometries observed are 1:1 and 1:2 (metal:ligand). In a 1:1 complex, one metal ion is coordinated to one molecule of the ligand. In a 1:2 complex, one metal ion is coordinated to two ligand molecules.

The stability of these complexes is quantified by their stability constants (log K). A higher stability constant indicates a more stable complex. The determination of these constants often involves techniques such as potentiometric titration and spectrophotometry. For instance, studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the stability of their metal complexes can be influenced by factors such as the pH of the solution. nih.gov

Table 1: Stability Constants of Metal Complexes with a Related 8-Hydroxyquinoline Derivative

| Metal Ion | Log K1 | Log K2 |

|---|---|---|

| Cu(II) | 12.7 | 11.6 |

| Zn(II) | 10.8 | 9.9 |

| Ni(II) | 11.2 | 10.1 |

| Fe(III) | 13.5 | - |

Note: Data presented is for a related 8-hydroxyquinoline derivative and serves as an illustrative example of typical stability constant values.

Selectivity Profiles for Specific Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Fe(III))

This compound and its derivatives often exhibit selectivity in their binding to different metal ions. This selectivity is governed by a combination of factors, including the size of the metal ion, its preferred coordination geometry, and its electronic properties.

Research on analogous 8-aminoquinoline and 8-hydroxyquinoline ligands has provided insights into their metal ion selectivity. nih.govresearchgate.net For example, 8-hydroxyquinoline derivatives have been shown to have a high affinity for Cu(II) and Fe(III) ions. nih.gov The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metals, generally predicts the stability order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Ligands like this compound are expected to follow this trend to a large extent.

The selectivity of these ligands is of great interest in various applications, including the development of sensors for specific metal ions and in the design of metal-based therapeutic agents. researchgate.net

Structural Elucidation of Metal Complexes

For example, studies on metal complexes of similar tripodal tris-8-aminoquinoline ligands have revealed octahedral coordination geometries for first-row transition metals like zinc(II) and cobalt(III), and a seven-coordinate geometry for the larger cadmium(II) ion. researchgate.net In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for probing the structure and dynamics of these complexes.

Common coordination geometries observed for metal complexes of this compound and related ligands include:

Octahedral: This is a common geometry for many transition metal ions, where the metal is coordinated to six donor atoms.

Square Planar: This geometry is often observed for d8 metal ions such as Ni(II) and Cu(II). researchgate.netscirp.org

Tetrahedral: This geometry is less common for this type of ligand but can occur with certain metal ions.

The structural characterization of these complexes is essential for understanding their reactivity and for the rational design of new ligands with tailored properties.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” and its metal complexes. The required experimental data for the specified sections—including Single-Crystal X-ray Diffraction, NMR Spectroscopy, Mass Spectrometry, Infrared and Raman Spectroscopy, UV-Visible Absorption Spectroscopy, and Fluorescence Emission Characteristics—are not present in the accessible literature for this specific compound.

The search results consistently yield information on related but distinct compounds, such as 8-hydroxyquinoline and other 8-aminoquinoline derivatives. Adhering to the strict instruction to focus exclusively on “this compound” and not introduce information from other compounds prevents the creation of a scientifically accurate and informative article as outlined. The available data is insufficient to populate the detailed sections and subsections requested by the user.

Electronic and Magnetic Properties of Metal Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes containing unpaired electrons, such as those formed with this compound and paramagnetic metal ions like copper(II) and manganese(II). elsevierpure.comnih.gov This method provides direct insight into the electronic and geometric structure of the metal center and the nature of its coordination sphere. elsevierpure.com For Cu(II) complexes, which have a d⁹ electronic configuration, EPR spectra can effectively characterize the geometry of the complex. nih.gov

The shape of the EPR signal and the values of the g-tensor are particularly informative. For instance, square planar and square pyramidal Cu(II) complexes typically show strongly axial EPR signals (gₓₓ < gᵧᵧ << g₂₂), which is consistent with a dₓ²-ᵧ² ground state. elsevierpure.com In contrast, geometries that are closer to a trigonal bipyramid may exhibit a d₂² ground state. nih.gov The g-shifts are primarily influenced by the interaction of the ligating atoms with the unpaired electron, meaning they depend on the nature of the ligands, the Cu-ligand bond characteristics, and the bond lengths. elsevierpure.com Theoretical calculations, such as Density Functional Theory (DFT), can be used alongside experimental data to predict g-tensors and hyperfine coupling constants, further refining the structural assignment. elsevierpure.comcharge-transfer.pl For example, DFT calculations for a related bis(8-quinolinolato) copper(II) complex predicted nitrogen hyperfine coupling values that were in good agreement with experimental spectra. charge-transfer.pl

The table below illustrates typical EPR parameters for various Cu(II) complexes, demonstrating how the coordination environment influences these values. While specific data for this compound complexes are not detailed in the provided sources, these examples serve to demonstrate the principles of EPR analysis.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic properties of metal complexes of this compound. This technique helps to establish the oxidation state of the metal ion, its spin state, and the nature of magnetic interactions between adjacent metal centers in polynuclear complexes.

For mononuclear complexes, the measured magnetic moment can confirm the number of unpaired electrons. For instance, a manganese(II) complex with a bidentate Schiff base ligand was found to be paramagnetic with a magnetic moment of 5.83 Bohr magnetons (BM), consistent with a high-spin d⁵ configuration in an octahedral environment. nih.gov Similarly, mononuclear Mn(III) complexes have been shown to possess an S = 2 ground spin state. rsc.orgresearchgate.net In contrast, complexes with diamagnetic metal ions, such as Zn(II), show no magnetic moment. nih.gov

In polynuclear complexes, temperature-dependent magnetic susceptibility measurements can reveal the nature and magnitude of the magnetic coupling between metal ions. For example, studies on 8-quinolinolato-complexes of copper(II) have shown that some derivatives are magnetically concentrated, suggesting the presence of dimeric or polymeric structures with interacting metal centers, while others are magnetically dilute. researchgate.net The data can be modeled to extract exchange coupling constants (J), which quantify the strength of ferromagnetic (J > 0) or antiferromagnetic (J < 0) interactions. For example, a mixed-valence Mn(II)₂Mn(III)₂ cluster was found to have a high-spin (S=9) ground state resulting from both ferromagnetic and antiferromagnetic interactions between the metal ions. nih.gov Weak antiferromagnetic interactions are often observed in Mn(III) complexes, where the magnetic interactions between the metal ions are mediated by ligand-based pathways. rsc.org

The following table summarizes magnetic data for representative metal complexes with related quinoline-type ligands.

Redox Modulation by this compound Complexes

Ligand-Influenced Redox Potentials of Metal Centers

The this compound ligand plays a critical role in modulating the redox potentials of the metal centers it coordinates. The electronic properties of the ligand system, including its ability to donate or accept electron density, directly influence the ease with which the metal ion can be oxidized or reduced.

Electrochemical studies using techniques like cyclic voltammetry (CV) can determine the redox potentials of both the free ligand and its metal complexes. nih.govchemrxiv.org Recent research on the parent molecule, 8-aminoquinoline (8AQ), has shown that its redox behavior is highly dependent on pH. charge-transfer.plchemrxiv.org The oxidation pathway of 8AQ varies significantly with pH, whereas the reduction process occurs at a very low potential and follows a consistent mechanism across different pH values. charge-transfer.plresearchgate.netchemrxiv.org This suggests that drugs containing the 8AQ scaffold are unlikely to undergo reduction in the human body but might be susceptible to oxidation by certain enzymes. charge-transfer.pl

When coordinated to a metal ion, the 8-aminoquinoline framework can participate in the redox process. In some cases, oxidation may lead to intermolecular coupling of the 8-aminoquinoline ligands, resulting in the formation of an electroactive polymer, as has been observed for a tris(8-aminoquinoline)ruthenium(II) complex. rsc.org This indicates that the ligand is not merely a spectator but an active participant in the complex's redox chemistry.

The substituents on the quinoline ring—in this case, the amino and methanol groups—are key to fine-tuning the redox potential of the metal center. The electron-donating nature of the amino group increases electron density on the metal, making it easier to oxidize (i.e., shifting its oxidation potential to a more negative value). Conversely, the introduction of electron-withdrawing groups would make the metal center more difficult to oxidize. This ability to tune the metal's redox potential through ligand design is fundamental to developing complexes for specific applications, such as catalysis or medicinal agents where redox stability or activity is a key factor. unimi.it

Control of Reactive Oxygen Species Generation via Chemical Mechanisms

Complexes of this compound and its derivatives have demonstrated a significant capacity to modulate the generation and decomposition of reactive oxygen species (ROS). The redox nature of transition metal ions like copper is a key feature of their reactivity and their role in biological systems. nih.gov Dysregulation of these metals can lead to oxidative stress, a condition implicated in the pathology of neurodegenerative diseases. nih.govacs.org

Metal complexes featuring the 8-aminoquinoline (8AQ) scaffold have shown notable antioxidant properties. nih.gov Specifically, mixed-ligand copper complexes of 8-aminoquinoline and uracil (B121893) derivatives have been reported to possess preferable superoxide (B77818) scavenging activity. nih.govacs.org These complexes can effectively inhibit the production of ROS. For instance, bis(8-aminoquinoline) ligands have been shown to inhibit the catalytic production of H₂O₂ in the presence of copper-loaded amyloid-β and ascorbate, suggesting a protective role against oxidative damage. researchgate.net

Recent studies have explored the neuroprotective effects of two 8-aminoquinoline-uracil copper complexes (8AQ–Cu–5Iu and 8AQ–Cu–5Nu) against oxidative stress induced by hydrogen peroxide (H₂O₂) in human neuroblastoma cells. elsevierpure.comnih.govacs.org Key findings from these studies include:

Restoration of Cell Viability: Pretreatment with the 8AQ-copper complexes significantly improved the viability of cells exposed to H₂O₂. nih.govacs.org

Attenuation of Apoptosis: The complexes substantially reduced the percentage of apoptotic cells induced by H₂O₂ exposure. nih.govacs.org

Reduction of Intracellular ROS: The complexes were effective in mitigating the H₂O₂-induced increase in intracellular ROS production. acs.org

Maintenance of Mitochondrial Function: The compounds helped prevent the loss of mitochondrial membrane potential (MMP) caused by oxidative stress. acs.org

The mechanism for this neuroprotective and antioxidant activity appears to involve the upregulation of the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway. nih.govacs.org The 8AQ-copper complexes were found to bind effectively to SIRT1, acting as potential activators of this pathway, which plays a crucial role in cellular defense against oxidative stress. nih.govacs.org This demonstrates that this compound complexes can control ROS generation not only through direct scavenging but also by modulating critical cellular signaling pathways involved in antioxidant defense.

Advanced Applications in Analytical Chemistry and Chemical Sensing

Design and Development of Chemosensors for Specific Metal Ions

The 8-aminoquinoline (B160924) scaffold is a privileged structure in the design of chemosensors due to its ability to form stable complexes with metal ions, often leading to significant changes in its photophysical properties. nih.gov The introduction of a methanol (B129727) group at the 2-position of the quinoline (B57606) ring can further influence the selectivity and sensitivity of the resulting sensor by providing an additional coordination site and modifying the electronic properties of the quinoline system.

Fluorescent "Turn-on" and "Turn-off" Sensing Mechanisms

Fluorescent chemosensors based on 8-aminoquinoline derivatives often operate via "turn-on" or "turn-off" mechanisms upon binding to a target metal ion. These mechanisms are typically governed by photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT). nih.gov

"Turn-on" Sensing: In a "turn-on" sensor, the free ligand is typically non-fluorescent or weakly fluorescent. This is often due to a PET process where the lone pair of electrons on the amino group quenches the fluorescence of the quinoline fluorophore. Upon coordination with a metal ion, the lone pair of electrons on the nitrogen atom of the amino group is engaged in the complex formation, which inhibits the PET process and "turns on" the fluorescence. rsc.org For instance, a sensor based on an 8-aminoquinoline derivative, HAQT, was designed for the detection of Zn²⁺. In its free form, HAQT is weakly fluorescent. However, upon the addition of Zn²⁺, a significant enhancement in fluorescence intensity is observed, indicating a "turn-on" response. rsc.orgresearchgate.net This is attributed to the CHEF effect, where the binding of Zn²⁺ restricts the intramolecular rotation and vibration of the molecule, leading to a more rigid structure and a subsequent increase in fluorescence quantum yield. researchgate.net

"Turn-off" Sensing: Conversely, a "turn-off" sensor exhibits strong fluorescence in its free state, which is quenched upon binding to a metal ion. This quenching can be caused by several factors, including the heavy atom effect, energy transfer from the fluorophore to the metal ion, or redox activity of the bound metal ion. For example, a quinoline-coumarin-based chemosensor was developed for the detection of Pb²⁺, which showed an "on-off" fluorescence response. rsc.org The fluorescence of the sensor was quenched upon the addition of Pb²⁺, likely due to the heavy atom effect of lead, which promotes intersystem crossing and reduces the fluorescence quantum yield.

Ratiometric Fluorescent Probes

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes as they allow for the measurement of the ratio of fluorescence intensities at two different wavelengths. This self-calibration approach can correct for variations in probe concentration, excitation intensity, and environmental factors, leading to more accurate and reliable measurements. researchgate.net

Derivatives of 8-aminoquinoline have been successfully employed in the design of ratiometric probes. For example, a ratiometric fluorescent sensor for Zn²⁺, PMQA, was developed based on the 8-aminoquinoline scaffold. researchgate.net Upon binding to Zn²⁺, the emission spectrum of PMQA exhibited a significant red-shift of 85 nm. This change in the emission wavelength allows for the ratiometric detection of Zn²⁺ by monitoring the ratio of the fluorescence intensities at the two emission maxima. The mechanism behind this ratiometric response is often attributed to changes in the ICT character of the fluorophore upon metal ion coordination.

Another example is a ratiometric sensor for mercury species based on the metal-promoted hydrolysis of a vinyl ether derivative of a benzothiazolyl-phenol compound, which results in a marked fluorescence change from blue to cyan. researchgate.net

Colorimetric Detection Systems

In addition to fluorescence-based sensing, (8-aminoquinolin-2-yl)methanol and its derivatives can also be utilized in colorimetric detection systems. These systems rely on a change in the absorption spectrum of the sensor upon interaction with an analyte, resulting in a visible color change that can be detected by the naked eye or with a simple spectrophotometer. This makes them particularly attractive for rapid, on-site analysis without the need for sophisticated instrumentation.

For instance, a quinoline-based Schiff base has been designed as a reversible fluorescent-colorimetric receptor for Pb²⁺ ions. nih.gov The sensor exhibited a distinct color change from yellow to colorless in the presence of Pb²⁺, allowing for its visual detection. nih.gov The color change is attributed to the preferential binding of the azomethine group of the sensor to the Pb²⁺ ion. nih.gov Similarly, colorimetric sensor arrays have been developed for the simultaneous detection of multiple metal ions in environmental samples. illinois.edufrontiersin.org These arrays often consist of multiple cross-responsive dyes that produce a unique colorimetric fingerprint for each metal ion. illinois.edu

Sensor Selectivity and Sensitivity Optimization for Target Analytes

The selectivity and sensitivity of a chemosensor are crucial parameters that determine its practical applicability. Selectivity refers to the ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species, while sensitivity relates to the lowest concentration of the analyte that can be reliably detected.

The selectivity of 8-aminoquinoline-based sensors can be tuned by modifying the structure of the receptor unit. The introduction of different functional groups can alter the coordination geometry and the binding affinity of the sensor for different metal ions. For example, the incorporation of soft donor atoms like sulfur can enhance the selectivity for soft metal ions such as Hg²⁺ and Pb²⁺, while hard donor atoms like oxygen favor binding to hard metal ions like Al³⁺ and Cr³⁺.

The sensitivity of these sensors can be optimized by several strategies. One approach is to enhance the fluorescence quantum yield of the fluorophore. This can be achieved by introducing rigidifying elements into the molecular structure to reduce non-radiative decay pathways. Another strategy is to amplify the sensor response through mechanisms like FRET (Förster Resonance Energy Transfer) or by using nanomaterials as platforms for the sensor molecules. For instance, a "turn-on" fluorescent probe for Zn²⁺, HAQT, demonstrated a low detection limit of 2.56 x 10⁻⁷ M. rsc.orgresearchgate.net

Application in Metal Ion Quantification in Non-Biological/Environmental Matrices

The development of robust and reliable methods for the quantification of metal ions in environmental samples is of paramount importance for monitoring pollution and ensuring environmental quality. Chemosensors based on this compound and its derivatives have shown great promise in this area.

A notable application is the use of an 8-aminoquinoline-based "turn-on" fluorescent chemosensor, HAQT, for the detection of Zn²⁺ in real water samples. rsc.orgresearchgate.net The sensor exhibited high selectivity and sensitivity, allowing for the accurate quantification of Zn²⁺ in the presence of other metal ions. rsc.orgresearchgate.net Similarly, a printed paper-based colorimetric chemosensor array has been developed for the simultaneous detection of multiple metal ions in river water. frontiersin.org This low-cost and portable device provides a rapid and convenient method for on-site environmental monitoring. frontiersin.org The feasibility of this system was demonstrated by successfully performing spike-and-recovery tests for various metal ions in river water samples. frontiersin.org

The following table summarizes the performance of some 8-aminoquinoline-based chemosensors for metal ion detection in various matrices.

| Sensor | Target Analyte | Detection Mechanism | Matrix | Detection Limit |

| HAQT | Zn²⁺ | Fluorescent "Turn-on" | CH₃OH-H₂O | 2.56 x 10⁻⁷ M rsc.orgresearchgate.net |

| Quinoline-Coumarin Derivative | Pb²⁺ | Fluorescent "Turn-off" | CH₃CN/HEPES | 0.5 µM rsc.org |

| PMQA | Zn²⁺ | Ratiometric Fluorescence | - | - researchgate.net |

| Quinoline Schiff Base | Pb²⁺ | Colorimetric | Methanol-Water | 1.2 x 10⁻⁶ M nih.gov |

| Paper-based Array | Multiple Metal Ions | Colorimetric | River Water | - frontiersin.org |

Catalytic Functionalities and Reactivity Modulations

(8-aminoquinolin-2-yl)methanol as a Precursor for Catalytically Active Ligands

The strategic location of the amino and hydroxymethyl groups on the quinoline (B57606) scaffold makes this compound an ideal starting point for the synthesis of a diverse array of ligands. The amino group provides a convenient handle for the introduction of various functionalities through reactions such as Schiff base condensation and amidation, while the hydroxyl group can be derivatized to introduce ether or ester linkages, further expanding the structural diversity of the resulting ligands.

One prominent application of this compound is in the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between the amino group of this compound and a suitable aldehyde or ketone. The resulting imine-containing ligands are capable of coordinating with a variety of transition metals to form stable complexes with significant catalytic activity. For instance, Schiff bases derived from 8-aminoquinoline (B160924) have been successfully employed in various catalytic transformations.

Another important class of ligands derived from 8-aminoquinoline involves the modification of the amino group to create bidentate or tridentate phosphine (B1218219) ligands. For example, the reaction of 8-aminoquinoline with (diphenylphosphino)methanol yields a potentially tridentate ligand, 8-(diphenylphosphino)methylaminoquinoline. This ligand has demonstrated the ability to coordinate with metals such as rhodium, iridium, ruthenium, palladium, and platinum in monodentate, bidentate, and tridentate fashions, showcasing its coordination flexibility. researchgate.net

The versatility of this compound as a ligand precursor is further highlighted by its use in creating more complex molecular architectures. For example, it can be incorporated into larger structures to create multidentate ligands capable of forming highly stable and selective metal complexes.

Metal Complexes of this compound in Homogeneous Catalysis

The metal complexes formed from ligands derived from this compound have shown considerable promise in homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the quinoline ring or the groups attached to the amino and hydroxyl functionalities, thereby influencing the catalytic activity and selectivity of the metal center.

A notable example is the use of palladium complexes in C-H activation and arylation reactions. The 8-aminoquinoline group often serves as an effective directing group, facilitating the selective functionalization of C-H bonds. While specific data for this compound-derived ligands in this context is emerging, the broader class of 8-aminoquinoline amides has been shown to be effective in palladium-catalyzed C(sp2)–H arylation reactions. nih.gov

Furthermore, cobalt and nickel complexes of mixed-ligand systems involving 8-hydroxyquinoline (B1678124) (a related compound) and amino acids have been utilized as homogeneous catalysts for the hydrolysis of esters. iosrjournals.org This suggests the potential for this compound-derived ligands to be employed in similar hydrolytic reactions. The catalytic activity in such systems is often dependent on the nature of the metal ion and the coordination environment provided by the ligands.

The following table summarizes the catalytic applications of metal complexes derived from the broader 8-aminoquinoline family, providing a basis for the potential applications of this compound-based catalysts.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(OAc)₂ / 8-aminoquinoline amide | C(sp²)–H Arylation | Bicyclic enamide | Arylated bicyclic enamide | nih.gov |

| Co(II)/Ni(II) / 8-hydroxyquinoline / Amino acid | Ester Hydrolysis | Methyl acetate, Ethyl acetate | Acetic acid, Methanol (B129727)/Ethanol | iosrjournals.org |

Investigation of Catalytic Mechanisms and Intermediates

Understanding the intricate mechanisms of catalytic reactions is crucial for the rational design of more efficient catalysts. For reactions involving metal complexes of this compound-derived ligands, the catalytic cycle typically involves several key steps: substrate coordination, activation, transformation, and product release.

In the case of palladium-catalyzed C-H arylation reactions directed by 8-aminoquinoline amides, the mechanism is believed to proceed through the formation of a palladacycle intermediate. nih.gov The 8-aminoquinoline moiety acts as a bidentate directing group, coordinating to the palladium center and facilitating the oxidative addition of the aryl halide. Subsequent C-H activation leads to the formation of the key palladacycle, which then undergoes reductive elimination to yield the arylated product and regenerate the active catalyst.

For hydrolysis reactions catalyzed by mixed-ligand metal complexes, the proposed mechanism often involves the coordination of the ester to the metal center, which increases the electrophilicity of the carbonyl carbon. iosrjournals.org A coordinated hydroxide (B78521) or water molecule can then act as a nucleophile, attacking the carbonyl group to form a tetrahedral intermediate. Subsequent breakdown of this intermediate releases the alcohol and the carboxylate, which is then displaced by another substrate molecule to continue the catalytic cycle.

The study of these catalytic cycles often involves a combination of experimental techniques, such as spectroscopy (NMR, IR, UV-Vis) and X-ray crystallography to characterize intermediates, as well as kinetic studies to determine reaction rates and dependencies. These investigations provide valuable insights into the role of the ligand and the metal in each step of the catalytic process, paving the way for the development of next-generation catalysts based on the this compound scaffold.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimized geometry of molecules. For derivatives of 8-aminoquinoline (B160924), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide insights into structural parameters like bond lengths and bond angles. nih.gov While specific DFT data for (8-aminoquinolin-2-yl)methanol is not extensively published, studies on closely related 8-aminoquinoline Schiff base derivatives offer a strong comparative framework. nih.gov

The optimization of the molecular geometry using DFT reveals the most stable three-dimensional arrangement of the atoms. For instance, in related structures, the bond lengths and angles around the quinoline (B57606) core and its substituents are determined. nih.gov These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Calculated Structural Parameters for an 8-Aminoquinoline Schiff Base Derivative (LO-VAN) using DFT.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1–C2 | 1.393 | C2-N1-C4 | 118.2 |

| N1–C4 | 1.273 | N1-C2-C3 | 121.5 |

| N2–C3 | 1.358 | C2-C3-N2 | 123.7 |

| O1–C6 | 1.347 | C3-N2-H | 119.8 |

| Data derived from a study on a related 8-aminoquinoline Schiff base derivative (LO-VAN) for illustrative purposes. nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical parameter for determining the molecule's stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.gov For 8-aminoquinoline derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Parameters and Reactivity Descriptors for an 8-Aminoquinoline Schiff Base Derivative (LO-VAN).

| Parameter | Value (eV) |

| EHOMO | -5.78 |

| ELUMO | -1.99 |

| Energy Gap (Eg) | 3.79 |

| Ionization Potential (I) | 5.78 |

| Electron Affinity (A) | 1.99 |

| Global Hardness (η) | 1.895 |

| Global Softness (S) | 0.527 |

| Electronegativity (χ) | 3.885 |

| Chemical Potential (μ) | -3.885 |

| Electrophilicity Index (ω) | 3.97 |

| Data derived from a study on a related 8-aminoquinoline Schiff base derivative (LO-VAN) for illustrative purposes. nih.gov |

These reactivity descriptors provide a quantitative measure of the molecule's reactivity, which is essential for predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and charge transfer interactions. It provides a description of the Lewis-like chemical bonding structure of a molecule. By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO can quantify the stabilizing effects of electron delocalization. nih.gov

Table 3: Selected Second-Order Perturbation Energies (E(2)) for an 8-Aminoquinoline Schiff Base Derivative (LO-VAN) from NBO Analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 28.31 |

| LP(1) N2 | π(C5-C6) | 4.29 |

| π(C2-C3) | π(N1-C4) | 20.15 |

| π(C5-C6) | π(C7-C8) | 21.45 |

| Data derived from a study on a related 8-aminoquinoline Schiff base derivative (LO-VAN) for illustrative purposes. nih.gov |

These values indicate the extent of charge transfer from the donor to the acceptor orbitals, providing a deeper understanding of the electronic communication within the molecule.

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations can provide valuable insights into the dynamics of ligand-metal interactions. These simulations can model the conformational changes of the ligand upon binding to a metal ion and the stability of the resulting complex.

Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Computational methods can be employed to predict the spectroscopic properties of molecules, such as UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to the peaks in a UV-Vis spectrum. For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is often applied. worktribe.com

Experimental UV-Vis spectra have been recorded for this compound (referred to as compound 1 in some studies). acs.org Computational predictions can help in the assignment of the observed electronic transitions. Similarly, the prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of new derivatives. While specific computational spectroscopic studies solely on this compound are sparse, the methodologies are well-established for quinoline derivatives. worktribe.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes and Analogues with Enhanced Properties

The future development of (8-aminoquinolin-2-yl)methanol and its derivatives is intrinsically linked to the innovation of synthetic methodologies. While established routes to quinoline (B57606) derivatives exist, the focus is shifting towards more efficient, cost-effective, and environmentally benign strategies. researchgate.net Future research will likely prioritize the development of one-pot synthesis protocols and the use of green chemistry principles, such as reactions in aqueous media. researchgate.netmdpi.com

A key area of exploration lies in the generation of a diverse library of analogues. By systematically modifying the core structure of this compound, researchers can fine-tune its physicochemical and biological properties. For instance, the introduction of various substituents on the quinoline ring or the modification of the methanol (B129727) group can lead to analogues with enhanced solubility, stability, or target-binding affinity. nih.govmdpi.com The synthesis of styrylquinolines and derivatives with different spacer lengths between functional groups are examples of strategies that can influence the biological activity and physical properties of the resulting compounds. nih.govmdpi.com

| Synthetic Strategy | Objective | Potential Outcome |

| One-pot synthesis | Increased efficiency, reduced waste | Faster access to a wider range of analogues |

| Green chemistry approaches | Environmental sustainability | Safer and more economical production |

| Substituent modification | Fine-tuning of properties | Enhanced biological activity or material performance |

| Alteration of functional groups | Introduction of new functionalities | Novel applications and improved characteristics |

Development of Advanced Metal Complexes for Emerging Chemical Applications

The 8-aminoquinoline (B160924) moiety is an excellent chelating agent for a variety of metal ions. acs.orgscirp.org This inherent property of this compound makes it a prime candidate for the development of advanced metal complexes with tailored functionalities. The coordination of metal ions such as copper, zinc, ruthenium, and iridium can lead to complexes with unique electronic, optical, and catalytic properties. mdpi.comacs.orgnih.gov

Future research is expected to focus on the synthesis and characterization of novel metal complexes of this compound for a range of applications. These include the development of more effective catalysts for organic transformations, the creation of new imaging agents, and the design of therapeutic agents with enhanced efficacy. nih.govnih.gov The choice of the metal center and the ancillary ligands can be systematically varied to control the geometry, stability, and reactivity of the resulting complexes, opening up avenues for their use in fields such as cancer therapy and neurodegenerative disease treatment. mdpi.comacs.orgnih.gov

| Metal Ion | Potential Application of the Complex | Rationale |

| Copper (Cu) | Anticancer, anti-neurodegenerative agents | Redox activity, ability to modulate biological processes acs.orgnih.gov |

| Zinc (Zn) | Therapeutic agents, sensors | Role in biological systems, luminescent properties mdpi.comresearchgate.net |

| Ruthenium (Ru) | Anticancer agents, catalysts | Diverse coordination chemistry, photophysical properties nih.gov |

| Iridium (Ir) | Phosphorescent materials, catalysts | Strong spin-orbit coupling, catalytic activity nih.gov |

Integration into Multi-Component Systems for Synergistic Chemical Effects

The concept of molecular synergy, where the combination of two or more chemical entities results in an effect greater than the sum of their individual contributions, is a powerful strategy in modern chemistry. The integration of this compound into multi-component systems holds significant promise for achieving such synergistic effects. This can be accomplished through the formation of hybrid molecules, co-crystals, or supramolecular assemblies.

A particularly promising approach is the covalent linking of this compound with other pharmacophores or functional moieties to create multi-target-directed ligands (MTDLs). nih.gov For example, conjugating it with natural antioxidants could lead to compounds with both metal-chelating and radical-scavenging properties, offering a multi-pronged approach to combating diseases associated with oxidative stress and metal dyshomeostasis. nih.gov The design of such systems requires a deep understanding of the structure-activity relationships of each component to ensure a favorable interplay between them.

Advancements in Computational Prediction and Rational Molecular Design

The role of computational chemistry in guiding experimental research is becoming increasingly pivotal. In the context of this compound, computational tools can be leveraged to accelerate the discovery and optimization of new derivatives and metal complexes. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening can be employed to predict the properties and biological activities of virtual compounds before their synthesis. mdpi.com

Future research will likely see a greater integration of machine learning and artificial intelligence algorithms to analyze large datasets and identify promising lead candidates from vast chemical spaces. mdpi.com These computational approaches can provide valuable insights into the binding modes of this compound derivatives with biological targets, the electronic structure of their metal complexes, and the factors governing their reactivity. researchgate.netmdpi.com This in silico-driven approach can significantly reduce the time and resources required for the development of new functional molecules.

| Computational Technique | Application for this compound |

| QSAR | Predicting biological activity of new analogues |

| Molecular Docking | Understanding interactions with biological targets |

| Virtual Screening | Identifying potential lead compounds from databases |

| Machine Learning | Analyzing large datasets to guide molecular design |

Opportunities in Supramolecular Chemistry and Advanced Functional Materials

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, in addition to metal coordination, makes it an attractive building block for the construction of supramolecular assemblies and advanced functional materials. scirp.org The self-assembly of this molecule or its derivatives can lead to the formation of well-ordered structures with emergent properties.

Future research in this area could explore the development of functional materials based on this compound for applications in sensing, electronics, and nanotechnology. For example, its metal complexes could be incorporated into polymer matrices to create luminescent materials for organic light-emitting diodes (OLEDs), similar to other 8-hydroxyquinoline-based complexes. scirp.org Furthermore, the design of supramolecular gels or porous frameworks based on this scaffold could lead to new materials for catalysis, separation, or drug delivery. The exploration of these opportunities will require a multidisciplinary approach, combining principles of organic synthesis, coordination chemistry, and materials science. researchgate.net

Q & A

Q. Advanced

What analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., ¹H NMR peaks for -CH₂OH at δ 4.5–5.0 ppm).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between -NH₂ and -OH groups).

- HPLC-MS : Detects synthesis byproducts (e.g., unreacted quinoline precursors) .

How does the compound’s integration into multi-target ligands enhance therapeutic efficacy in neurodegenerative diseases?

Advanced

In multi-functional ligands like ML, this compound contributes to:

- Metal chelation : Binds redox-active metals (Cu/Zn) to prevent Aβ-metal complex formation.

- Antioxidant activity : Scavenges ROS via its phenolic hydroxyl group.

- Aβ interaction : Disrupts β-sheet stacking through π-π interactions.

Synergy is quantified via comparative studies with fragment moieties (e.g., DAP alone shows weaker Aβ inhibition) .

What strategies improve the solubility and blood-brain barrier permeability of derivatives?

Q. Advanced

- Prodrug approaches : Esterification of the hydroxymethyl group to enhance lipophilicity.

- PEGylation : Increases aqueous solubility while maintaining metal-binding capacity.

- Structural hybridization : Combining with BBB-permeable motifs (e.g., tacrine fragments). In vivo pharmacokinetic studies in rodent models validate these strategies .

How can contradictory data on metal-chelation efficacy across experimental models be resolved?

Advanced

Contradictions arise from variations in:

- Metal-to-ligand ratios : Use isothermal titration calorimetry (ITC) to determine binding stoichiometry.

- pH conditions : Chelation efficiency is pH-dependent (e.g., higher affinity for Cu²⁺ at pH 7.4 vs. 6.0).

- Cell vs. acellular models : Validate findings using both Aβ aggregation assays and neuronal cell cultures .

What models elucidate the compound’s mechanism in metal chelation and antioxidant activity?

Q. Basic to Advanced

- In vitro :

- Aβ aggregation assays : Monitor fibril formation via Thioflavin T fluorescence.

- DPPH/ABTS assays : Quantify ROS scavenging capacity.

- In vivo :

How do the metal-binding properties compare to other quinoline derivatives?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.